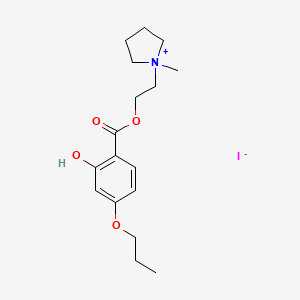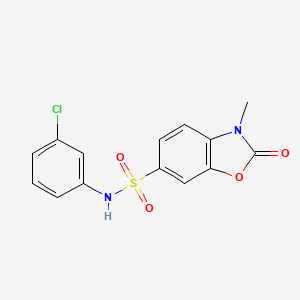
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ion and a benzoate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide typically involves the reaction of 1-methylpyrrolidine with 2-hydroxy-4-propoxybenzoic acid in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purification: Ensuring high purity of 1-methylpyrrolidine and 2-hydroxy-4-propoxybenzoic acid
Reaction Monitoring: Using in-line spectroscopic methods to monitor the reaction progress
Product Isolation: Crystallization or precipitation followed by filtration and drying
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous solution
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzoates
Wissenschaftliche Forschungsanwendungen
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies of cell membrane interactions and ion transport
Medicine: Potential use in drug delivery systems and as an antimicrobial agent
Industry: Used in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity by binding to specific molecular targets. The pathways involved include:
Ion Transport: Modulation of ion channels and transporters
Enzyme Inhibition: Inhibition of key metabolic enzymes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-1-methylpyrrolidinium iodide
- 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl acetate;iodide
Uniqueness
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is unique due to its specific combination of a pyrrolidinium ion and a benzoate ester group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it valuable in various research applications.
Eigenschaften
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.HI/c1-3-11-21-14-6-7-15(16(19)13-14)17(20)22-12-10-18(2)8-4-5-9-18;/h6-7,13H,3-5,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCLQQABJWBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OCC[N+]2(CCCC2)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5652849.png)
![1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine](/img/structure/B5652869.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5652870.png)

![2-(2-FLUOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5652882.png)

![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)

![2-(4-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5652925.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine](/img/structure/B5652933.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5652940.png)
![1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5652941.png)
![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)
![2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B5652947.png)
